![molecular formula C10H13I B1315382 (4-iodobutyl)Benzene CAS No. 64283-87-0](/img/structure/B1315382.png)
(4-iodobutyl)Benzene
Overview
Description
“(4-iodobutyl)Benzene” is a chemical compound with the molecular formula C10H13I . It is a type of halogenated hydrocarbon .
Synthesis Analysis
The synthesis of “(4-iodobutyl)Benzene” could potentially involve electrophilic aromatic substitution reactions, which are common in the synthesis of polysubstituted benzenes . The electrophilic partner in these reactions is often a carbocation .
Molecular Structure Analysis
The molecular structure of “(4-iodobutyl)Benzene” contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
The most characteristic reaction of aromatic compounds like “(4-iodobutyl)Benzene” is substitution at a ring carbon. This can involve various processes such as halogenation, nitration, sulfonation, alkylation, and others .
Physical And Chemical Properties Analysis
“(4-iodobutyl)Benzene” has a boiling point of 148-151 °C (under a pressure of 15 Torr) and a density of 1.494±0.06 g/cm3 .
Scientific Research Applications
Synthesis of Organic-Inorganic Hybrid Compounds
(4-iodobutyl)Benzene: is utilized as a starting reagent in the synthesis of various organic-inorganic hybrid compounds. These hybrids often exhibit unique electronic, optical, or magnetic properties, making them suitable for a range of applications, including photovoltaics, sensors, and light-emitting devices .
Preparation of Antiviral Agents
The compound has been employed in the preparation of dioxane-based antiviral agents. These agents are designed to inhibit the replication of viruses, offering potential treatments for diseases such as influenza and HIV .
Radiofluorinated Derivatives for Imaging
(4-iodobutyl)Benzene: derivatives have been used in the development of radiofluorinated compounds for imaging purposes. Specifically, these compounds can be used to image the GluN2B subunit of the ionotropic NMDA receptor, which is significant in neurological research and the study of neurodegenerative diseases .
Mechanism of Action
properties
IUPAC Name |
4-iodobutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNMGMMOHCDYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507616 | |
Record name | (4-Iodobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-iodobutyl)Benzene | |
CAS RN |
64283-87-0 | |
Record name | (4-Iodobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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